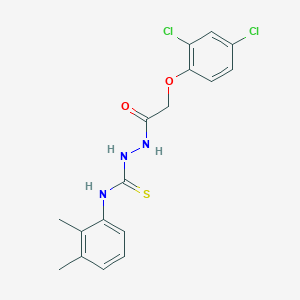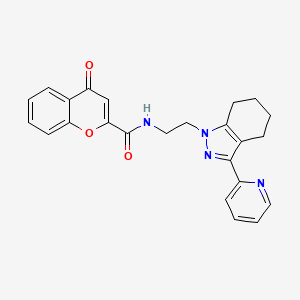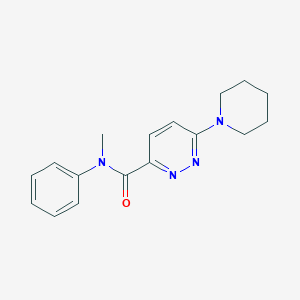
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as MPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the pyridazine family and has a unique chemical structure that makes it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
1. Anti-tubercular Agents
- Application Summary: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound you mentioned, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Pharmacological Activities
- Application Summary: Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Methods of Application: Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results: Pyridazine ring are present in some commercially available drugs and agrochemicals .
3. Anticancer Agents
- Application Summary: Piperidine derivatives, which are structurally similar to the compound you mentioned, have been utilized in different ways as anticancer agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anticancer activity has been evaluated .
- Results: Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
4. Antiviral Agents
- Application Summary: Piperidine derivatives have been utilized as antiviral agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antiviral activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting viral replication .
5. Antimalarial Agents
- Application Summary: Piperidine derivatives have been utilized as antimalarial agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antimalarial activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting the growth of malaria parasites .
6. Antimicrobial Agents
- Application Summary: Piperidine derivatives have been utilized as antimicrobial agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antimicrobial activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting the growth of various microbes .
7. Anticholinesterase Inhibitors
- Application Summary: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Methods of Application: The compounds were synthesized and their acetyl cholinesterase inhibitor activity was evaluated .
- Results: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
8. Antifungal Agents
- Application Summary: Piperidine derivatives have been utilized as antifungal agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antifungal activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in inhibiting the growth of various fungi .
9. Anti-inflammatory Agents
- Application Summary: Piperidine derivatives have been utilized as anti-inflammatory agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anti-inflammatory activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in reducing inflammation .
10. Anti-Alzheimer Agents
- Application Summary: Piperidine derivatives have been utilized as anti-Alzheimer agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anti-Alzheimer activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in treating Alzheimer’s disease .
11. Antipsychotic Agents
- Application Summary: Piperidine derivatives have been utilized as antipsychotic agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their antipsychotic activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in treating psychotic disorders .
12. Anticoagulant Agents
- Application Summary: Piperidine derivatives have been utilized as anticoagulant agents .
- Methods of Application: Various piperidine-based compounds have been synthesized and their anticoagulant activity has been evaluated .
- Results: Piperidine derivatives have shown promising results in preventing blood clots .
Propiedades
IUPAC Name |
N-methyl-N-phenyl-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(14-8-4-2-5-9-14)17(22)15-10-11-16(19-18-15)21-12-6-3-7-13-21/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWDSIAQUGNBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

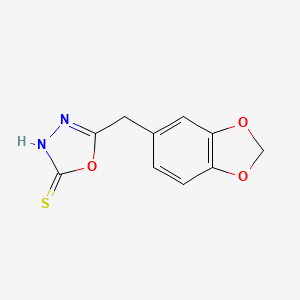
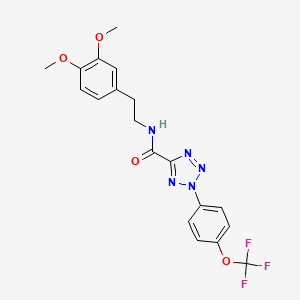
![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
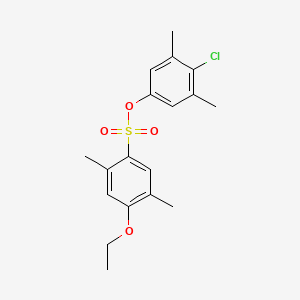
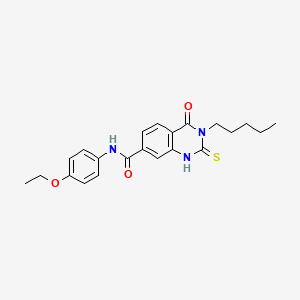
![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)
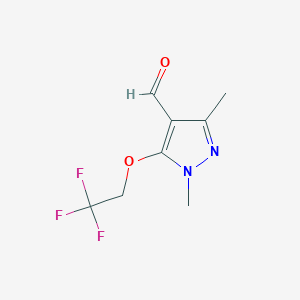
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
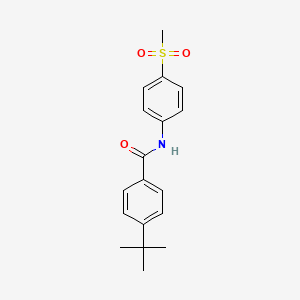
![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)
